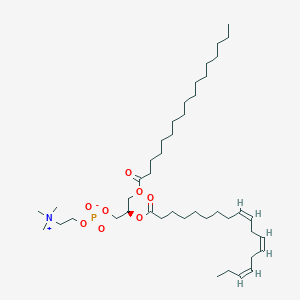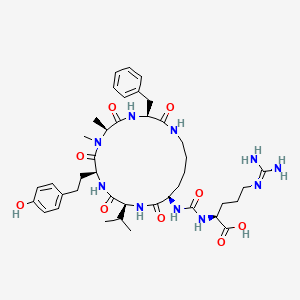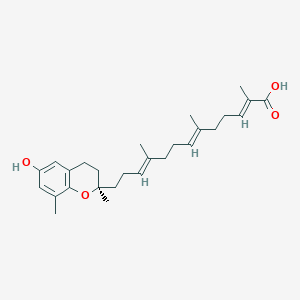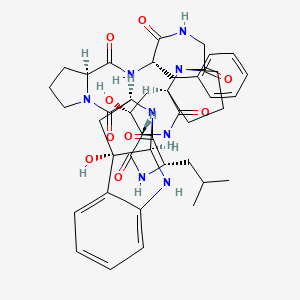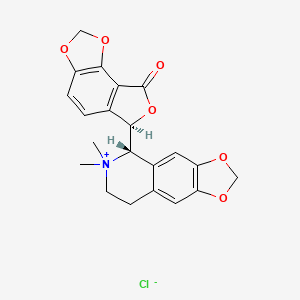
Bicuculline methochloride
Overview
Description
Synthesis Analysis
The synthesis of bicuculline and its derivatives, including bicuculline methochloride, involves complex organic chemistry techniques. Bicuculline is a phthalide isoquinoline alkaloid, and its modification to methochloride form typically involves reactions that introduce a methyl chloride group to the molecule. For example, Allan and Apostopoulos (1990) describe the chloromethylation of (+)-bicuculline with paraformaldehyde and hydrochloric acid to produce the chloromethyl derivative, which can be further substituted with ammonia or piperazine (Allan & Apostopoulos, 1990).
Molecular Structure Analysis
The molecular structure of bicuculline has been characterized by X-ray diffraction, revealing the compound's complex arrangement. Gorinsky and Moss (1973) determined the crystal and molecular structure of bicuculline, showing it consists of two approximate planes of atoms with a dihedral angle between them, providing insights into its interaction with GABA receptors (Gorinsky & Moss, 1973).
Chemical Reactions and Properties
This compound interacts with GABA receptors in a manner that competitively inhibits the binding of GABA, affecting the receptor's ion channel function. This interaction is crucial for its role in neurophysiological studies, particularly in elucidating the inhibitory mechanisms within the central nervous system.
Physical Properties Analysis
The physical properties of this compound, including solubility, stability, and melting point, are essential for its application in research. These properties influence the compound's handling, storage, and administration in experimental settings.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and binding affinity to GABA receptors, are central to its utility as a pharmacological tool. Studies like those by Curtis et al. (1971) and Collins and Hill (1974) have explored its antagonist properties, providing a foundation for understanding how this compound functions as a GABA receptor antagonist (Curtis et al., 1971); (Collins & Hill, 1974).
Scientific Research Applications
Neurotransmitter Research
Bicuculline methochloride, derived from (+) bicuculline, has been extensively used in neurotransmitter research. Herrling (2004) demonstrated its role in increasing the duration and amplitude of evoked excitatory postsynaptic potentials in cat caudate neurons. This research indicates this compound's utility in studying GABA's role as a neurotransmitter regulating cortical excitation (Herrling, 2004).
Epileptiform Insult Model
Yoon et al. (2010) utilized this compound to induce epileptiform insult in hippocampal slice cultures. This model aids in understanding the biological mechanisms underlying epileptiform activity, highlighting this compound's role in neurophysiological research (Yoon et al., 2010).
Inhibitory Actions in Neurophysiology
Mayer (2004) explored the inhibitory actions of amino acids in the preoptic-anterior hypothalamus of rats, revealing that this compound can selectively antagonize GABA responses. This application is crucial for dissecting inhibitory neurotransmission pathways (Mayer, 2004).
Auditory Cortical Neuron Studies
Chen and Jen (2000) studied the effects of bicuculline on auditory response properties in bat auditory cortex. Their research showcases how this compound can modulate neural response patterns, providing insights into auditory processing and neural circuitry (Chen & Jen, 2000).
Spinal Cord Research
Zhang et al. (2001) investigated the effects of bicuculline on the rat spinal cord, contributing to our understanding of spinal prostaglandins and GABAA-receptor interactions. This research is significant in the context of pain and spinal cord physiology (Zhang et al., 2001).
Cortical Maturation Studies
Mares̆ et al. (2018) utilized bicuculline methiodide to study the sensitivity of the somatosensory cortex in rats. Their work contributes to our understanding of cortical maturation and the role of GABA(A) receptors in this process (Mares̆ et al., 2018).
Respiratory Physiology
Zuperku et al. (2001) demonstrated the use of this compound in understanding GABAergic gain modulation in canine respiratory neurons. This highlights its importance in respiratory physiology and neural control of breathing (Zuperku et al., 2001).
Mechanism of Action
- Bicuculline methochloride primarily targets ionotropic GABAA receptors. These receptors are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these receptors, bicuculline disrupts the inhibitory influence of gamma-aminobutyric acid (GABA) on the target neuron .
- The absence of GABA-mediated inhibition results in increased neuronal firing and altered neurotransmission .
- Downstream effects include altered synaptic transmission, excitatory responses, and potential convulsions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
When handling Bicuculline methochloride, one should avoid dust formation, breathing in vapors, mist, or gas, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and it should be used only under a chemical fume hood . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKFAMYSYWMND-GRTNUQQKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191956 | |
| Record name | Bicuculline methochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38641-83-7, 53552-05-9 | |
| Record name | Bicuculline methochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicuculline methochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICUCULLINE METHOCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of bicuculline methochloride?
A1: this compound acts as a competitive antagonist at GABAA receptors. [, , , , , , ]
Q2: How does this compound exert its antagonistic effect on GABAA receptors?
A2: BMC binds to the GABA binding site on the GABAA receptor, preventing GABA from binding and activating the receptor. This effectively blocks the inhibitory action of GABA. [, , , , , , ]
Q3: What are the downstream effects of this compound binding to GABAA receptors?
A3: By blocking GABAA receptors, BMC inhibits the influx of chloride ions into neurons. This inhibition leads to neuronal depolarization and increased excitability, potentially resulting in convulsions. [, , , , , , , ]
Q4: Does this compound affect glycine receptors?
A4: While BMC primarily targets GABAA receptors, studies have shown that it can also antagonize glycine receptors, although with lower potency. [, , ]
Q5: Does this compound affect the binding of other ligands to the GABAA receptor complex?
A5: Yes, BMC has been shown to modulate the binding of benzodiazepines and other allosteric modulators to the GABAA receptor complex. [, , , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H18ClNO6, and its molecular weight is 407.8 g/mol. (Note: Please confirm these values with a reliable chemical database.)
Q7: Is there spectroscopic data available for this compound?
A7: The provided research articles do not offer detailed spectroscopic data for BMC. Spectroscopic characterization, such as NMR or IR, would be necessary to obtain this information.
Q8: How stable is this compound under various conditions?
A8: Information regarding the stability of BMC under various conditions (temperature, pH, light exposure) is not provided in the research articles. Stability studies are crucial for understanding storage requirements and potential degradation pathways.
Q9: What are the recommended storage conditions for this compound?
A9: The provided research articles do not explicitly state the recommended storage conditions for BMC. Consulting the manufacturer's instructions or conducting stability studies is essential for proper storage.
Q10: Does this compound possess any catalytic properties?
A10: BMC is not known to exhibit catalytic properties. It primarily functions as a receptor antagonist.
Q11: Have computational methods been used to study this compound and its interactions with GABAA receptors?
A11: While computational chemistry and modeling techniques can provide valuable insights into drug-receptor interactions, the provided research articles do not mention the use of such methods for BMC.
Q12: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of this compound?
A12: The provided research articles do not discuss specific formulation strategies for BMC.
Q13: What are the SHE regulations regarding the use and handling of this compound?
A13: The provided research articles do not specifically address SHE regulations for BMC. Researchers must consult their institution's guidelines and relevant safety data sheets for safe handling and disposal procedures.
Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A14: The provided research articles primarily focus on the pharmacodynamic effects of BMC, with limited information on its pharmacokinetic properties. Further studies are needed to elucidate its ADME profile.
Q15: What in vitro and in vivo models have been used to study the effects of this compound?
A15: The provided research articles describe the use of various in vitro and in vivo models to investigate the effects of BMC, including:
Q16: Can this compound cross the blood-brain barrier?
A17: The research suggests BMC can cross the blood-brain barrier, as evidenced by its effects on neuronal activity and behavior following systemic administration in animal models. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



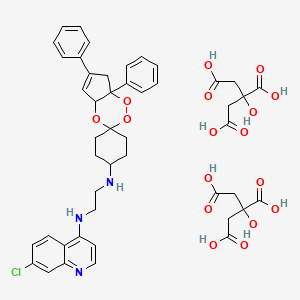
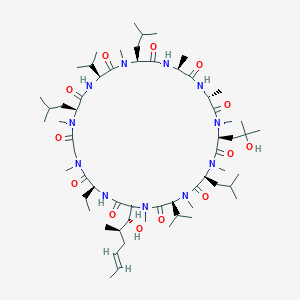
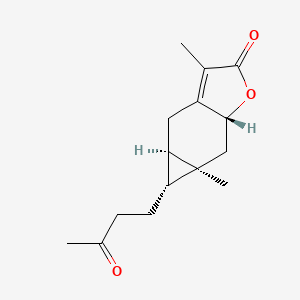



![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)
![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)
